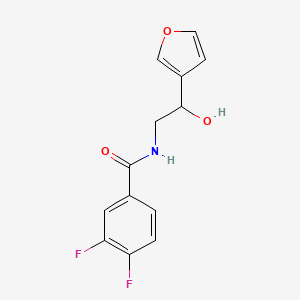

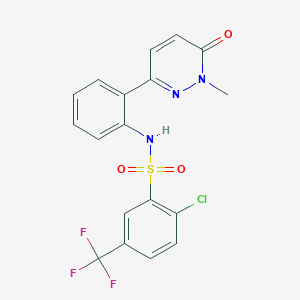

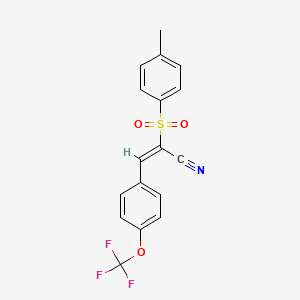

![molecular formula C10H8Cl2N2O B2542317 (2E)-2-[(3,4-dichlorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate CAS No. 1164117-25-2](/img/structure/B2542317.png)

(2E)-2-[(3,4-dichlorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2E)-2-[(3,4-dichlorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate, more commonly referred to as DCP-pyrazol-2-ium-5-olate, is an organic compound that has recently gained increasing attention due to its unique properties and potential applications in the fields of chemistry and biochemistry. DCP-pyrazol-2-ium-5-olate is a member of the pyrazolium family of compounds, which are characterized by their five-membered heterocyclic ring structures containing nitrogen and oxygen atoms. The compound has a wide range of potential uses, including as a reagent in chemical synthesis, a catalyst in biochemical reactions, and a drug candidate.

科学的研究の応用

Synthesis and Structural Analysis

Synthesis and Tautomerism : A study conducted by Quiroga et al. (1999) explored the synthesis and molecular structure of dihydropyrazolo[3,4-b]pyridin-6-ones, compounds related to (2E)-2-[(3,4-dichlorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate. They found that these compounds exist as 2H-tautomers in both solution and solid states, indicating interesting aspects of their molecular behavior and structural stability (Quiroga et al., 1999).

Molecular Interactions and Crystallography : Quiroga et al. (1999) also reported on 3-aryl-5-cyanopyrazolo[3,4-b]pyridines, which bear structural resemblance to the compound . They found that these compounds prefer the 2H-tautomeric structure in solution, as confirmed through NMR and X-ray diffraction studies. This study highlights the importance of molecular interactions and crystallography in understanding the behavior of such compounds (Quiroga et al., 1999).

Synthesis and Characterization : Research by Li Wei-guo (2012) focused on the synthesis and characterization of a compound similar to (2E)-2-[(3,4-dichlorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate, providing insights into the methods and conditions that can be used for the effective synthesis of these types of compounds. The study also highlights the importance of reaction conditions in determining yield and purity (Li Wei-guo, 2012).

Catalytic and Reaction Studies

Catalytic Applications : Sharifi et al. (2019) investigated the use of imidazole-based dicationic ionic liquids as catalysts in the synthesis of compounds similar to (2E)-2-[(3,4-dichlorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate. They found these catalysts to be effective in various reactions, highlighting the potential application of these compounds in organic synthesis (Sharifi et al., 2019).

Reaction Dynamics : The study by Shibuya (1984) explored the reaction of a related compound with active methylene compounds, leading to the synthesis of various heterocycles. This research provides insights into the reactivity and potential applications of (2E)-2-[(3,4-dichlorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate in organic synthesis (Shibuya, 1984).

Anion Binding Studies : Ahmad et al. (2012) conducted anion binding studies with a compound structurally related to (2E)-2-[(3,4-dichlorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate. Their work revealed specific interactions with various anions, suggesting potential applications in sensing or separation technologies (Ahmad et al., 2012).

Molecular Docking and Antitumor Activity

- Antitumor Activity and Docking Study : Al-Suwaidan et al. (2015) evaluated the antitumor activity of substituted pyrazole analogues, providing insights into the potential biomedical applications of similar compounds. Their molecular docking studies offer a perspective on the interaction of these compounds with biological targets (Al-Suwaidan et al., 2015).

特性

IUPAC Name |

(2E)-2-[(3,4-dichlorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2O/c11-8-2-1-7(5-9(8)12)6-14-4-3-10(15)13-14/h1-2,5-6H,3-4H2/b14-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMPZWYJEHZUASK-MKMNVTDBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+](=CC2=CC(=C(C=C2)Cl)Cl)N=C1[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/[N+](=C\C2=CC(=C(C=C2)Cl)Cl)/N=C1[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

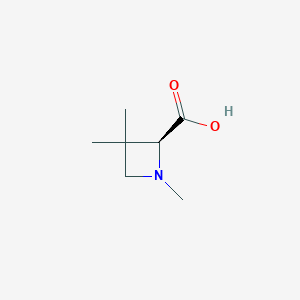

![N-[5-[(4-bromo-3-methylphenyl)methyl]-1,3-thiazol-2-yl]-6-chloropyridine-3-carboxamide](/img/structure/B2542236.png)

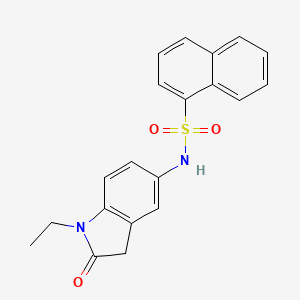

![1,3-bis[(2H-1,3-benzodioxol-5-yl)methyl]urea](/img/structure/B2542237.png)

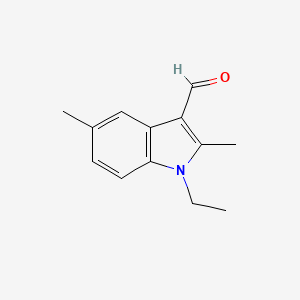

![(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2542253.png)

![N-(2-ethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2542256.png)